

Potential off-target effects of Friluglanstat

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Compound of Interest		
Compound Name:	Friluglanstat	
Cat. No.:	B15610993	Get Quote

Technical Support Center: Friluglanstat

Welcome to the Technical Support Center for **Friluglanstat**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of **Friluglanstat**. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of Friluglanstat?

As of the latest available information, there are no specifically documented off-target effects for **Friluglanstat**. It is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). The primary mechanism of action is the reduction of prostaglandin E2 (PGE2) synthesis.

Q2: Are there any predicted or potential off-target effects based on Friluglanstat's structure?

Friluglanstat contains a benzimidazole core structure. While specific off-target effects for Friluglanstat have not been characterized, a broader class of benzimidazole derivatives has been associated with certain adverse events in pharmacovigilance studies. A 2024 study analyzing the WHO's VigiBase database identified potential signals for serious hematological and hepatic adverse events associated with some benzimidazole derivatives[1]. It is important to note that these are signals from a large database and do not definitively establish a causal link for Friluglanstat itself.



Q3: What is the primary mechanism of action of Friluglanstat?

Friluglanstat is an inhibitor of prostaglandin E synthase (PGES)[2]. Specifically, it targets the membrane-bound prostaglandin E synthase-1 (mPGES-1), which is a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2)[2]. By inhibiting mPGES-1, **Friluglanstat** reduces the levels of pro-inflammatory PGE2.

Troubleshooting Guide

This guide is intended to help researchers investigate unexpected experimental results that may be related to potential off-target effects of **Friluglanstat**.



Observed Issue	Potential Cause (Hypothesized Off-Target Effect)	Recommended Troubleshooting Steps
Unexpected changes in blood cell counts (e.g., leukopenia, anemia) in in vivo models.	Potential hematological effects related to the benzimidazole core structure.	1. Perform complete blood counts (CBC) with differentials at baseline and multiple time points during the study.2. Include a vehicle control group and a positive control known to cause hematological changes.3. Assess bone marrow cellularity and morphology at study termination.
Elevated liver enzymes (e.g., ALT, AST) or signs of liver toxicity in animal models.	Potential hepatic effects, as suggested by data on some benzimidazole derivatives.	1. Monitor liver function tests (LFTs) at regular intervals.2. Conduct histopathological examination of liver tissue.3. Evaluate markers of cholestasis (e.g., alkaline phosphatase, bilirubin).
Unexplained cell death or altered proliferation in cell-based assays not expressing mPGES-1.	Off-target kinase inhibition or other unforeseen interactions.	1. Confirm the absence of mPGES-1 expression in your cell line via qPCR or Western blot.2. Perform a broad-panel kinase screen to identify potential off-target interactions.3. Utilize a structurally unrelated mPGES-1 inhibitor as a comparator.

Data on Potential Off-Target Effects of Structurally Related Compounds



The following table summarizes findings from a pharmacovigilance study on benzimidazole derivatives, which may provide a starting point for investigating potential off-target effects of **Friluglanstat** due to its shared chemical moiety. Note: This data is not specific to **Friluglanstat** and should be interpreted with caution.

Adverse Event Category	Reported Signal Strength (Adjusted Reporting Odds Ratio)	Specific Events Noted
Hematological Disorders	9.44 (for bone marrow failure and hypoplastic anemia)	Bone marrow failure, hypoplastic anemia, serious leukopenia[1]
Hepatic Disorders	3.10 (for serious hepatic disorders)	Serious hepatic disorders, hepatitis[1]
Neurological Disorders	New signal identified	Seizures[1]
Skin and Subcutaneous Tissue Disorders	2.02 (for serious urticaria)	Serious urticaria[1]

Experimental Protocols

Protocol 1: Assessment of Potential Hematological Off-Target Effects In Vivo

- Animal Model: Use a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
- Groups:
 - Vehicle Control
 - Friluglanstat (Therapeutic Dose)
 - Friluglanstat (High Dose, e.g., 3-5x therapeutic dose)
 - Positive Control (e.g., a compound known to cause myelosuppression)
- Dosing: Administer compounds for a relevant duration (e.g., 14 or 28 days).



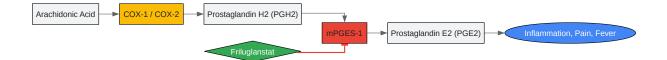
- Sample Collection: Collect peripheral blood via tail vein or saphenous vein at baseline, midstudy, and termination.
- Analysis:
 - Perform Complete Blood Counts (CBC) with differential using an automated hematology analyzer.
 - At termination, collect bone marrow from the femur and perform cytological evaluation of a bone marrow smear.
 - Conduct histopathological analysis of the spleen and thymus.

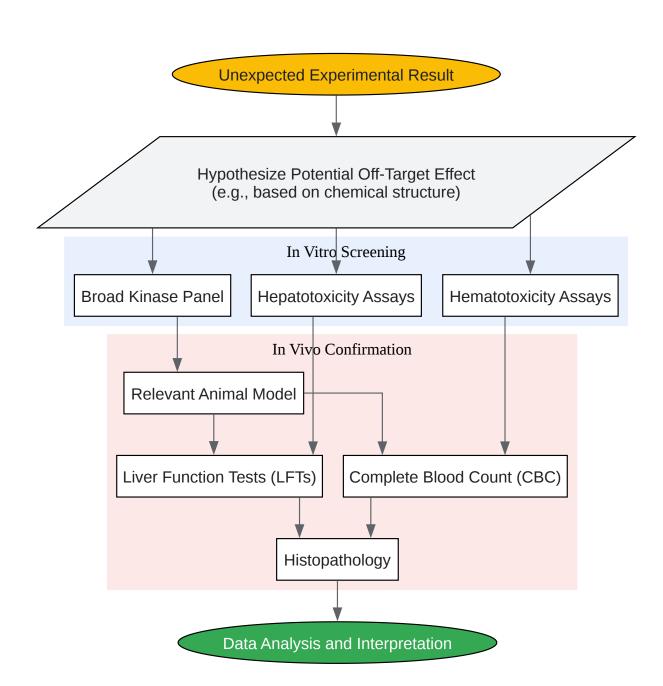
Protocol 2: Evaluation of Potential Hepatotoxicity In Vitro

- Cell Line: Use a human hepatocyte cell line (e.g., HepG2 or primary human hepatocytes).
- Treatment:
 - Vehicle Control (e.g., DMSO)
 - Friluglanstat (dose-response, from 0.1 μM to 100 μM)
 - Positive Control (e.g., acetaminophen)
- Assays:
 - Cytotoxicity: Measure cell viability using an MTT or LDH release assay after 24, 48, and
 72 hours of treatment.
 - Liver Enzyme Activity: Measure the activity of ALT and AST in the cell culture supernatant.
 - Gene Expression: Use qPCR to assess the expression of stress-response genes (e.g., Nrf2, HO-1) and markers of liver injury.

Visualizations









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References

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